1-((4-Bromophenyl)sulfonyl)hydantoin is a specialized compound that belongs to the hydantoin class of organic compounds. Its chemical formula is , and it features a sulfonyl group attached to a hydantoin structure, which is characterized by a five-membered ring containing nitrogen. This compound has garnered attention for its potential applications in medicinal chemistry due to its bioactive properties.
The synthesis of 1-((4-Bromophenyl)sulfonyl)hydantoin can be approached through various methods, often involving the reaction of hydantoin derivatives with sulfonyl chlorides or brominated phenyl compounds. The following general steps outline a typical synthetic route:
The molecular structure of 1-((4-Bromophenyl)sulfonyl)hydantoin consists of:
The structure can be represented as follows:
The compound exhibits specific geometric arrangements due to the presence of the bromine atom and the sulfonyl group, influencing its reactivity and interaction with biological targets.
1-((4-Bromophenyl)sulfonyl)hydantoin can participate in various chemical reactions:
These reactions are typically facilitated by adjusting reaction conditions such as temperature, solvent choice, and concentration of reactants.
The mechanism of action for 1-((4-Bromophenyl)sulfonyl)hydantoin involves its interaction with specific biological targets. For instance:
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which confirm the structure and purity of synthesized compounds .
1-((4-Bromophenyl)sulfonyl)hydantoin has several scientific uses:
1-((4-Bromophenyl)sulfonyl)hydantoin represents a structurally specialized hybrid molecule within the hydantoin class of heterocyclic compounds. Characterized by the fusion of a 4-bromophenylsulfonyl moiety with the imidazolidine-2,4-dione (hydantoin) core, this compound exemplifies strategic molecular design in medicinal and synthetic chemistry. The incorporation of the sulfonyl linker enhances polarity and potential for hydrogen bonding, while the 4-bromophenyl group introduces steric and electronic properties conducive to bioactivity. This combination creates a scaffold of interest for probing structure-activity relationships in drug discovery, particularly in targeting enzymes and receptors where halogen bonding and π-stacking interactions are mechanistically relevant [3] [5].
The systematic IUPAC name 1-((4-Bromophenyl)sulfonyl)hydantoin (CAS # 83800-77-5) explicitly defines its molecular architecture: A hydantoin ring (imidazolidine-2,4-dione) is N1-substituted via a sulfonyl bridge (–SO₂–) to a para-brominated benzene ring. This connectivity is confirmed by key analytical descriptors:
The planar hydantoin ring contains two carbonyl groups (C2=O and C4=O) and one secondary amine (N3-H), creating hydrogen bond donor/acceptor sites critical for molecular recognition. The sulfonyl group (–SO₂–) acts as a strong electron-withdrawing linker, polarizing the hydantoin ring and reducing electron density at N1. The 4-bromophenyl group contributes a heavy halogen atom ideally positioned for orthogonal halogen bonding interactions with biological targets. Calculated molecular density is 1.853 g/cm³, reflecting compact packing potential [1] [7].
Property | Value |
---|---|
CAS Registry Number | 83800-77-5 |
Molecular Formula | C₉H₇BrN₂O₄S |
Molecular Weight | 319.13 g/mol |
SMILES | C1=CC(=CC=C1S(=O)(=O)N2C(=O)NC(=O)C2)Br |
InChIKey | ZDYVMIGDBCPAMU-UHFFFAOYSA-N |
Density (Calculated) | 1.853 g/cm³ |
Synonyms | 1-(4-Bromophenyl)sulfonylhydantoin; Para-Br-Psh |
NMR analysis of related isotope-labeled hydantoins confirms that sulfonyl substitution at N1 significantly deshields neighboring protons and carbons. The C5 proton in unsubstituted hydantoin (δ ~4.3 ppm) shifts downfield upon N1-sulfonylation due to reduced electron density. Similarly, carbonyl carbon resonances exhibit characteristic downfield shifts in ¹³C-NMR spectra [7].
The conceptualization of sulfonyl-hydantoins emerged from foundational studies on hydantoin's privileged scaffold in drug design. Phenytoin (5,5-diphenylhydantoin), discovered in 1908 and commercialized as an anticonvulsant in 1938, validated hydantoin's capacity for CNS activity. Subsequent structural derivatization focused on enhancing bioavailability and target specificity. The introduction of sulfonyl groups at N1 began in earnest in the late 20th century, exploiting sulfonamides' proven pharmacological versatility [3].
Early synthetic routes to sulfonylhydantoins relied on:
The strategic rationale centered on leveraging the sulfonyl group's dual roles:
Patent literature reveals escalating interest in complex sulfonylhydantoin derivatives since 2010. US9428505B2 exemplifies this trend, claiming hydantoins with spirocyclic systems and arylsulfonyl groups as parathyroid hormone (PTH) secretagogues for treating hypoparathyroidism. Similarly, WO2018144620A9 discloses N-sulfonylhydantoin acrylamides with anti-fibrotic activity targeting kidney diseases [5] [6].
Era | Representative Compounds | Primary Therapeutic Target | Innovation |
---|---|---|---|
1980-2000 | Simple aryl/alkylsulfonyl hydantoins | Anticonvulsants, antimicrobials | N1 functionalization for enhanced stability |
2000-2010 | 5,5-Disubstituted N-sulfonylhydantoins | Metabolic disorders, enzyme inhibitors | Exploitation of 3D pharmacophore space |
2010-Present | Spiro-fused N-arylsulfonylhydantoins (e.g., US9428505B2) | PTH modulation, anti-fibrotic agents | Multifunctional hybrids with complex topology |
The 4-bromophenyl group confers distinct physicochemical and biointeractive properties that rationalize its selection in 1-((4-Bromophenyl)sulfonyl)hydantoin:
Steric and Electronic Effects:
Halogen Bonding Capability:
Pharmacophore Compatibility:
para-Substituent | Relative Potency (PTH secretion) | LogP (Calculated) | Halogen Bond Acceptor Strength |
---|---|---|---|
H | 1.0 (Reference) | 0.92 | None |
F | 1.8 | 1.15 | Weak |
Cl | 3.2 | 1.88 | Moderate |
Br | 5.1 | 2.04 | Strong |
I | 4.9 | 2.12 | Strong |
CF₃ | 2.3 | 2.38 | None |
Data adapted from patent examples demonstrating substituent effects on parathyroid hormone (PTH) release [5].
Synthetic accessibility further favors 4-bromophenyl introduction: 4-Bromobenzenesulfonyl chloride is commercially abundant and reacts efficiently with hydantoin anions under mild conditions. The bromine atom also serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) enabling late-stage diversification into biaryl or alkynyl derivatives [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: